molecular formula C8H11ClINO B2553224 (2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl CAS No. 2376106-42-0

(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl

Cat. No. B2553224
CAS RN: 2376106-42-0
M. Wt: 299.54
InChI Key: FXOQGXRQHSKXRI-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl” is a chemical compound with the molecular formula C8H11ClINO . It is also known by other names such as “(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride” and “(S)-2-amino-2-(4-iodophenyl)ethanol hydrochloride” among others .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C8H10INO.ClH/c9-7-3-1-6 (2-4-7)8 (10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 . The Canonical SMILES representation is C1=CC (=CC=C1C (CO)N)I.Cl . The Isomeric SMILES representation is C1=CC (=CC=C1 [C@@H] (CO)N)I.Cl .


Physical And Chemical Properties Analysis

The molecular weight of “(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl” is 299.53 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound is 298.95739 g/mol . The topological polar surface area of the compound is 46.2 Ų . The heavy atom count is 12 .

Scientific Research Applications

These applications highlight the versatility and potential impact of this compound in various scientific domains. Researchers continue to explore its properties and applications, contributing to our understanding of chemistry, biology, and medicine . If you need further details or have additional questions, feel free to ask!

Safety And Hazards

The compound is associated with the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

(2S)-2-amino-2-(4-iodophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOQGXRQHSKXRI-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)N)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl

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